(2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-18(27-15(3)20-13)19(26)25-10-8-24(9-11-25)17-12-16(21-14(2)22-17)23-6-4-5-7-23/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKCZQDAWQJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics.
Mode of Action
It is hypothesized that it might interact with targets other than cdk2, potentially interfering with cellular dna damage repair mechanisms.
Biochemical Pathways
The compound’s interaction with CDK2 can affect the cell cycle regulation pathway, leading to cell cycle arrest. This can have downstream effects on cell proliferation and survival, particularly in cancer cells. The potential interference with DNA damage repair mechanisms could also impact various pathways related to DNA replication and repair.
Biological Activity
The compound (2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole moiety, a pyrimidine ring, and a piperazine group, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets, making it a subject of interest for drug development.
Research indicates that similar compounds with thiazole and pyrimidine structures can modulate cellular pathways by interacting with specific proteins. For instance, compounds containing thiazole rings have been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to reduced transcription of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival .
Biochemical Pathways:
- Inhibition of CDK9: This action reduces RNA polymerase II transcription.
- Impact on Cytokine Production: The compound may suppress Th2 cell differentiation by disrupting interactions between GATA family proteins, which are essential for immune responses .
Anticancer Potential
Several studies have explored the anticancer properties of thiazole derivatives. For example, a series of thiazole-linked compounds demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and HepG2 . The SAR analysis revealed that modifications on the thiazole ring could enhance anticancer activity.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 10 | CDK9 Inhibition |
| Compound B | HepG2 | 15 | Apoptosis Induction |
| Compound C | HT-29 | 12 | Anti-apoptotic Protein Reduction |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. Certain analogues exhibited significant protection in seizure models, with median effective doses indicating their potential utility in treating epilepsy .
Case Studies
Case Study 1: CDK9 Inhibition
A study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines showed that these compounds could effectively inhibit CDK9, leading to apoptosis in human cancer cells. The lead compound demonstrated nanomolar potency and selectivity for CDK9 over CDK2, highlighting the therapeutic potential of targeting this pathway .
Case Study 2: Thiazole in Cancer Therapy
In another investigation, thiazole-containing compounds were tested against a panel of six human cancer cell lines. Results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Aurora Kinase Inhibitor (Compound 21, )
- Structure: 1-(4-(4-(4-(2-Amino-4-methylthiazol-5-yl)pyrimidin-2-ylamino)phenyl)piperazin-1-yl)ethanone.
- Molecular Formula : C₂₀H₂₄N₆OS.
- Molecular Weight : 396.5 g/mol.
- Activity : Aurora Kinase inhibitor with 100% purity (RP-HPLC) and demonstrated efficacy in cancer cell models.
- Key Feature : Substituted thiazole linked to pyrimidine via a piperazine-amide bridge, emphasizing the role of the thiazole-pyrimidine motif in kinase binding .
Thiazolo-Triazole Derivative ()
- Structure: 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone.
- Molecular Formula : C₂₂H₂₉N₅O₂S.
- Molecular Weight : 427.6 g/mol.
- Key Feature: Incorporates a thiazolo-triazole fused system, with a piperazine-ethanone linker. The triazole-thiazole fusion may enhance metabolic stability compared to simpler thiazole derivatives .
Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives ()
- Representative Compounds : Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2, 3) and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compounds 6, 8).
- Structural Features : Rigid pyrazole-pyrimidine or pyrazole-triazole-pyrimidine scaffolds.
- Activity: These compounds exhibit isomerization behavior under varied reaction conditions, influencing their pharmacokinetic profiles.
Thiazolidinone Derivatives ()
- Representative Compounds : 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones (e.g., compounds 3–11).
- Synthesis: Refluxing thiazolidinone precursors with diarylpyrazoles in ethanol.
Comparative Analysis Table
Research Findings and Implications
- Kinase Inhibition : The Aurora Kinase inhibitor (Compound 21) demonstrates that thiazole-pyrimidine-piperazine hybrids are viable scaffolds for targeting ATP-binding pockets in kinases. The target compound’s pyrrole substituent may enhance hydrophobic interactions with kinase targets .
- Isomerization Effects : Pyrazolopyrimidines () undergo structural isomerization, which could inform stability studies for the target compound’s pyrimidine-pyrrole moiety under physiological conditions .
- Synthetic Flexibility: Thiazolidinones () and thiazolo-triazoles () highlight the synthetic adaptability of sulfur-containing heterocycles, suggesting routes to optimize the target compound’s bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
